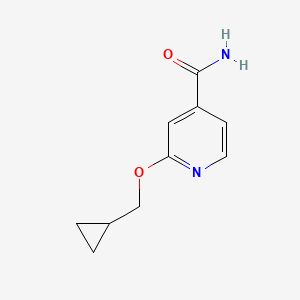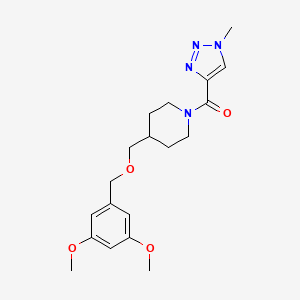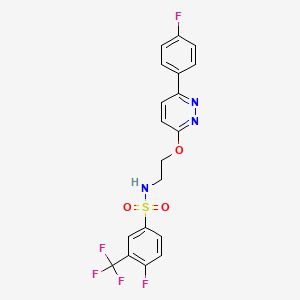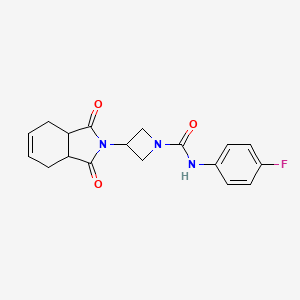
2-(Cyclopropylmethoxy)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of isonicotinamide, a compound related to “2-(Cyclopropylmethoxy)isonicotinamide”, has been reported . A thermophilic NHase from Carbonactinospora thermoautotrophicus was selected and its activity was substantially improved by a “toolbox” screening strategy . The yield of isonicotinamide reached 2.89 M (352 g L −1), the substrate (4-cyanopyridine) was exhausted and the conversion was 100% .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using techniques such as FTIR-ATR, 1 H- and 13 C { 1 H}-NMR spectroscopies, and single crystal X-ray diffraction method .Chemical Reactions Analysis
Isonicotinamide, a compound related to “this compound”, has been observed to exhibit pressure-induced superelastic behaviour . This behaviour is due to the reversible single-crystal to single-crystal transformation exhibited by the system .科学的研究の応用
Cyclisation and Spirocyclic Compounds
Research by Brice and Clayden (2009) highlights the cyclisation of isonicotinamides, like 2-(Cyclopropylmethoxy)isonicotinamide, with N-furanylmethyl, N-pyrrolylalkyl, or N-thiophenylmethyl substituents. This process is induced by an electrophile, resulting in the formation of spirocyclic compounds where both the nucleophilic and electrophilic heterocycles are dearomatised. Such compounds have potential applications in the synthesis of complex organic molecules with unique properties (H. Brice & J. Clayden, 2009).
Co-Crystallization and Material Science
Lemmerer and Fernandes (2012) explored the co-crystallization of isonicotinamide with various cyclic carboxylic acids, demonstrating the vast potential of isonicotinamide derivatives in forming co-crystals with different stoichiometries and structural properties. These co-crystals can be used in material science for creating materials with tailored properties, such as enhanced stability, solubility, or novel functionalities (A. Lemmerer & M. Fernandes, 2012).
Imaging Agents in Medical Research
Gao, Wang, and Zheng (2017) synthesized derivatives of this compound for use as potential PET imaging agents, targeting the GSK-3 enzyme in Alzheimer's disease. This application signifies the compound's relevance in developing diagnostic tools for neurodegenerative diseases, showcasing its versatility beyond traditional chemical applications (Mingzhang Gao, Min Wang, & Q. Zheng, 2017).
Safety and Hazards
作用機序
Target of Action
It is known that isonicotinamide, a related compound, functions as a component of the coenzyme nad . This suggests that 2-(Cyclopropylmethoxy)isonicotinamide may also interact with similar biochemical pathways.
Mode of Action
Studies on isoniazid, another related compound, have shown that its reactivity can be modulated by metal coordination chemistry
生化学分析
Biochemical Properties
It is known that isonicotinamide, a related compound, can form cocrystals with alkanediacids . This suggests that 2-(Cyclopropylmethoxy)isonicotinamide may also interact with various enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
Related compounds such as isonicotinamide have been shown to exhibit superelastic behavior in certain conditions . This suggests that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that isonicotinamide, a related compound, can undergo pressure-induced superelastic behavior . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that isonicotinamide, a related compound, can exhibit specific polymorphic forms in specific solvents . This suggests that this compound may also exhibit changes in its effects over time, potentially involving stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
It is known that isonicotinamide, a related compound, can be involved in one-carbon metabolism and contribute to nucleotide biosynthesis . This suggests that this compound may also be involved in similar metabolic pathways, potentially interacting with various enzymes or cofactors .
Transport and Distribution
It is known that isonicotinamide, a related compound, can form specific polymorphic forms in specific solvents . This suggests that this compound may also be transported and distributed within cells and tissues in a similar manner .
Subcellular Localization
It is known that isonicotinamide, a related compound, can be an endogenous metabolite of peroxisomes . This suggests that this compound may also be localized in specific compartments or organelles within the cell .
特性
IUPAC Name |
2-(cyclopropylmethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-10(13)8-3-4-12-9(5-8)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHKXQPTHMGDPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-3-nitrobenzamide](/img/structure/B2877914.png)

![(2S,3aS,7aS)-1-[(2E)-3-phenylprop-2-enoyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B2877921.png)
![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2877922.png)
![N-(3-ethoxybenzyl)-2-{5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B2877923.png)

![tert-Butyl N-[(1-benzyl-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate](/img/structure/B2877926.png)
![5-(3-Chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),5,11,13-pentaene-7-thione](/img/structure/B2877927.png)
![N-[1-(Hydroxymethyl)propyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B2877929.png)

![N-(3,4-dichlorophenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2877934.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2877935.png)